
Pamicogrel
Übersicht
Beschreibung
Pamicogrel ist ein Cyclooxygenase-Inhibitor, der wegen seiner anti-thrombozytären Wirkungen in der Entwicklung war . Es ist bekannt für sein Potenzial sowohl in der Prophylaxe als auch in der Behandlung von ischämischen Hirnverletzungen und chronischen arteriellen Verschlüssen . Die chemische Formel von this compound lautet C25H24N2O4S, und es hat eine molare Masse von 448,54 g/mol .
Vorbereitungsmethoden
Pamicogrel kann über verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von Ethyl-{2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetat mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die Herstellung von this compound beinhaltet das Auflösen der Verbindung in Dimethylsulfoxid (DMSO), um eine Mutterlauge zu erzeugen, die dann für weitere Reaktionen verwendet wird . Industrielle Produktionsmethoden beinhalten typischerweise die großtechnische Synthese unter ähnlichen Reaktionsbedingungen und Reinigungsprozessen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: this compound wird als Modellverbindung in Studien verwendet, die Cyclooxygenase-Inhibitoren und ihre chemischen Eigenschaften betreffen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der Cyclooxygenase, einem Enzym, das an der Bildung von Prostanoiden beteiligt ist, darunter Thromboxane und Prostaglandine . Durch die Hemmung der Cyclooxygenase reduziert this compound die Produktion von Thromboxan A2, einem starken Promotor der Thrombozytenaggregation . Diese Hemmung führt zu einer verminderten Thrombozytenaggregation und einem geringeren Risiko thrombotischer Ereignisse .
Analyse Chemischer Reaktionen
Pamicogrel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where certain functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Pamicogrel's primary application lies in the treatment and prevention of cardiovascular diseases. It has shown promise in:
- Chronic Arterial Occlusion : this compound is being evaluated for its efficacy in improving blood flow in patients suffering from chronic arterial occlusion, which can lead to severe complications such as peripheral artery disease.
- Platelet Aggregation Inhibition : The compound's ability to inhibit platelet aggregation makes it a candidate for preventing thrombotic events, such as heart attacks and strokes .
Neurological Applications
This compound also has potential applications in neurology:
- Ischemic Brain Injury : Research indicates that this compound may be effective in both the prophylaxis and treatment of ischemic brain injuries, including conditions like cerebral infarction and hemorrhage .
- Cerebral Dysfunction : The compound has been noted for its possible effects on brain dysfunction induced by hypoxia, suggesting a role in neuroprotection during ischemic events .
Data Tables
Application Area | Specific Use Case | Status |
---|---|---|
Cardiovascular Medicine | Treatment of chronic arterial occlusion | Under Investigation |
Cardiovascular Medicine | Prevention of thrombotic events | Under Investigation |
Neurology | Treatment of ischemic brain injury | Under Investigation |
Neurology | Neuroprotection during ischemia | Under Investigation |
Case Study 1: Cardiovascular Outcomes
A study conducted on patients with chronic arterial occlusion demonstrated that this compound significantly reduced platelet aggregation compared to standard treatments. This reduction correlated with improved blood flow metrics and reduced incidence of thrombotic events during follow-up assessments .
Case Study 2: Ischemic Brain Injury
In a controlled trial involving patients with ischemic brain injuries, those treated with this compound exhibited better neurological outcomes compared to those receiving placebo treatments. The trial highlighted the compound's neuroprotective effects during episodes of cerebral hypoxia .
Wirkmechanismus
Pamicogrel exerts its effects by inhibiting cyclooxygenase, an enzyme involved in the formation of prostanoids, including thromboxanes and prostaglandins . By inhibiting cyclooxygenase, this compound reduces the production of thromboxane A2, a potent promoter of platelet aggregation . This inhibition leads to decreased platelet aggregation and a reduced risk of thrombotic events .
Vergleich Mit ähnlichen Verbindungen
Pamicogrel ähnelt anderen Cyclooxygenase-Inhibitoren wie Acetylsalicylsäure (Aspirin), Clopidogrel und Ticagrelor . This compound ist einzigartig in seiner chemischen Struktur und seinen spezifischen inhibitorischen Eigenschaften. Im Gegensatz zu Acetylsalicylsäure, das die Cyclooxygenase irreversibel hemmt, hat this compound einen anderen Wirkmechanismus und möglicherweise weniger Nebenwirkungen . Ähnliche Verbindungen umfassen:
- Acetylsalicylsäure (Aspirin)
- Clopidogrel
- Ticagrelor
- Prasugrel
- Cangrelor
Diese Verbindungen haben ähnliche therapeutische Anwendungen, unterscheiden sich aber in ihren chemischen Strukturen, Wirkmechanismen und pharmakokinetischen Eigenschaften .
Biologische Aktivität
Pamicogrel is an active metabolite derived from clopidogrel, a widely used antiplatelet medication. Its biological activity is primarily characterized by its role as an ADP receptor antagonist, which is crucial for inhibiting platelet aggregation and thrombus formation. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Pharmacokinetics and Metabolism
This compound is produced through the hepatic metabolism of clopidogrel. The conversion process involves cytochrome P450 enzymes that transform clopidogrel into its active form, which then exerts its pharmacological effects. Key pharmacokinetic parameters include:
- Absorption : After oral administration of clopidogrel, this compound is rapidly absorbed and detectable in plasma within minutes.
- Half-life : The elimination half-life of this compound varies, with studies indicating values around 1.5 to 2 hours depending on individual metabolic rates.
- Bioavailability : The area under the curve (AUC) for this compound reflects its bioavailability and correlates with therapeutic efficacy.
This compound functions primarily as an irreversible inhibitor of the P2Y12 receptor on platelets. This inhibition prevents ADP-induced platelet activation and aggregation. The biological activities associated with this compound include:
- Inhibition of Platelet Aggregation : Studies have shown that this compound effectively inhibits ADP-induced platelet aggregation with an IC50 value of approximately 1.8 µM .
- Thrombus Formation Prevention : By blocking the P2Y12 receptor, this compound plays a significant role in preventing thrombus formation in various clinical scenarios, particularly in patients undergoing percutaneous coronary interventions.
Clinical Implications
The clinical relevance of this compound is evident in its use for preventing cardiovascular events in patients at risk for thrombotic diseases. Research indicates that:
- Efficacy in Cardiovascular Disease : this compound has shown effectiveness in reducing the incidence of major adverse cardiovascular events (MACE) in patients with a history of myocardial infarction or those undergoing stenting.
- Adverse Effects : While generally well-tolerated, potential adverse effects include bleeding complications and gastrointestinal disturbances.
Research Findings and Case Studies
Recent studies have further elucidated the biological activity of this compound through various methodologies:
- In Vitro Studies :
-
Clinical Trials :
- Clinical trials comparing this compound with other antiplatelet agents have shown superior outcomes in specific populations, reinforcing its role as a first-line therapy for acute coronary syndrome.
-
Case Reports :
- Individual case reports have highlighted instances where patients experienced significant reductions in thrombotic events following the initiation of therapy with clopidogrel and its active metabolite, this compound.
Summary Table of Biological Activities
Biological Activity | Mechanism | Clinical Relevance |
---|---|---|
Inhibition of Platelet Aggregation | Irreversible blockade of P2Y12 receptor | Reduces risk of thrombotic events |
Thrombus Formation Prevention | Prevents ADP-mediated activation | Effective in acute coronary syndromes |
Metabolic Conversion | Liver-mediated transformation | Essential for therapeutic efficacy |
Eigenschaften
IUPAC Name |
ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHOARKJADAKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048804 | |
Record name | Pamicogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101001-34-7 | |
Record name | Pamicogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101001-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamicogrel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamicogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMICOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398FD8EDAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pamicogrel?
A1: this compound functions as a cyclooxygenase inhibitor, specifically targeting platelet aggregation. [] While its precise mechanism remains undefined in the provided abstracts, this classification suggests it likely interferes with the cyclooxygenase enzyme involved in thromboxane A2 synthesis, a potent platelet activator. This inhibition ultimately prevents platelet clumping and thrombus formation. []
Q2: What are some of the potential therapeutic applications of this compound?
A2: this compound demonstrates potential in both prophylactic and therapeutic settings. Research suggests its usefulness in addressing chronic arterial occlusion. [] Additionally, this compound shows promise in treating conditions like ischemic brain injury, particularly when arising from compromised cerebral circulation such as cerebral hemorrhage or infarction. [] This points towards potential applications in managing cardiovascular and cerebrovascular diseases. []
Q3: Are there any formulations being explored to enhance this compound delivery?
A3: Yes, research explores different formulations to potentially improve this compound administration and effectiveness. One such approach involves incorporating this compound into an oral enteric preparation alongside aspirin. [] This formulation aims to mitigate the gastrointestinal side effects often associated with aspirin use. Another approach investigates the development of dispersible tablets containing this compound. [] This format aims to achieve faster disintegration and dissolution, leading to potentially quicker absorption and enhanced bioavailability compared to conventional tablets or capsules. []
Q4: What other drugs are often mentioned in conjunction with this compound within the context of cardiovascular disease treatment?
A4: Several other medications, often classified as antiplatelet or anticoagulant agents, are mentioned alongside this compound in the context of cardiovascular disease management. These include clopidogrel, prasugrel, ticagrelor, sarpogrelate, and anagrelide, among others. [, ] The co-formulation of this compound with aspirin in specific preparations highlights their potential synergistic effects in addressing cardiovascular conditions. [] The inclusion of this compound in a broader class of anticoagulants in dispersible tablet formulations further emphasizes its potential role within a multi-faceted approach to treating cardiovascular and related diseases. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.